molecular formula C9H15NO8S B12656475 L-Cysteine L-ascorbate CAS No. 35412-64-7

L-Cysteine L-ascorbate

Katalognummer: B12656475
CAS-Nummer: 35412-64-7
Molekulargewicht: 297.28 g/mol
InChI-Schlüssel: HJOVGSYHDSFKNN-CACBPORGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Cysteine L-ascorbate is a compound formed by the combination of L-cysteine and L-ascorbic acid. L-cysteine is a sulfur-containing amino acid, while L-ascorbic acid is commonly known as vitamin C. This compound is known for its potent antioxidant properties, which are derived from both L-cysteine and L-ascorbic acid. It plays a significant role in various biological processes, including the maintenance of redox homeostasis and the protection of cells from oxidative stress.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of L-cysteine L-ascorbate typically involves the reaction of L-cysteine with L-ascorbic acid under controlled conditions. The reaction is usually carried out in an aqueous medium at a pH that favors the formation of the desired compound. The reaction conditions, such as temperature and time, are optimized to ensure maximum yield and purity of the product.

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, including fermentation and enzymatic processes. These methods are preferred over chemical synthesis due to their environmental friendliness and cost-effectiveness. For instance, L-cysteine can be produced through the fermentation of microorganisms such as Escherichia coli and Corynebacterium glutamicum . The produced L-cysteine is then reacted with L-ascorbic acid to form this compound.

Analyse Chemischer Reaktionen

Types of Reactions: L-Cysteine L-ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or ferric ions. This reaction leads to the formation of disulfide bonds and dehydroascorbic acid.

    Reduction: The compound can act as a reducing agent, reducing metal ions such as ferric ions to ferrous ions.

    Substitution: this compound can undergo substitution reactions where the thiol group of L-cysteine reacts with electrophiles.

Major Products:

    Oxidation Products: Disulfide bonds and dehydroascorbic acid.

    Reduction Products: Reduced metal ions (e.g., ferrous ions).

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

L-Cysteine L-ascorbate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reducing agent and antioxidant in various chemical reactions and processes.

    Biology: The compound is studied for its role in cellular redox homeostasis and its protective effects against oxidative stress.

    Medicine: this compound is investigated for its potential therapeutic effects, including its use in the treatment of oxidative stress-related diseases and as a supplement to boost the immune system.

    Industry: It is used in the food and cosmetic industries for its antioxidant properties, helping to preserve the quality and stability of products.

Wirkmechanismus

The mechanism of action of L-cysteine L-ascorbate involves its antioxidant properties. L-cysteine acts as a precursor to glutathione, a major intracellular antioxidant, while L-ascorbic acid directly scavenges reactive oxygen species. The compound also enhances the activity of antioxidant enzymes and supports the regeneration of other antioxidants such as vitamin E. The molecular targets include reactive oxygen species and various cellular components that are protected from oxidative damage.

Vergleich Mit ähnlichen Verbindungen

L-Cysteine L-ascorbate is unique due to the combined antioxidant properties of L-cysteine and L-ascorbic acid. Similar compounds include:

    N-acetyl L-cysteine: A derivative of L-cysteine with similar antioxidant properties.

    L-ascorbic acid 2-phosphate: A stable derivative of L-ascorbic acid used in various applications.

    Glutathione: A tripeptide containing L-cysteine that acts as a major intracellular antioxidant.

Compared to these compounds, this compound offers the combined benefits of both L-cysteine and L-ascorbic acid, making it a potent antioxidant with a broad range of applications.

Eigenschaften

CAS-Nummer

35412-64-7

Molekularformel

C9H15NO8S

Molekulargewicht

297.28 g/mol

IUPAC-Name

(2R)-2-amino-3-sulfanylpropanoic acid;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one

InChI

InChI=1S/C6H8O6.C3H7NO2S/c7-1-2(8)5-3(9)4(10)6(11)12-5;4-2(1-7)3(5)6/h2,5,7-10H,1H2;2,7H,1,4H2,(H,5,6)/t2-,5+;2-/m00/s1

InChI-Schlüssel

HJOVGSYHDSFKNN-CACBPORGSA-N

Isomerische SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.C([C@@H](C(=O)O)N)S

Kanonische SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C(=O)O)N)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.